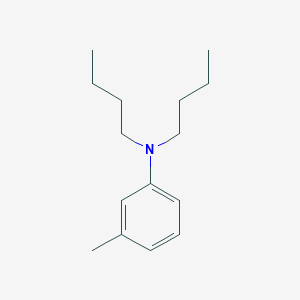

N,N-dibutyl-3-methylaniline

Description

Contextual Significance within Substituted Anilines

Substituted anilines are a class of organic compounds that are foundational to many areas of chemistry, including the pharmaceutical, agrochemical, and dye industries. rsc.org The nature and position of substituents on the aniline (B41778) ring profoundly influence the compound's electronic properties, basicity, and reactivity.

The presence of two n-butyl groups on the nitrogen atom in N,N-dibutyl-3-methylaniline introduces significant steric hindrance and electron-donating effects. The dibutylamino group is a strong electron-donor, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic substitution. mdpi.com However, the steric bulk of the butyl groups can also influence the regioselectivity of reactions, sometimes favoring the less hindered para position. nih.gov

The methyl group at the meta-position further modifies the electronic landscape of the ring. While an alkyl group is generally electron-donating, its effect from the meta position is less pronounced compared to the ortho or para positions. The interplay of the electronic effects of the dibutylamino and methyl groups, along with the steric hindrance, makes this compound a unique building block.

The basicity of the aniline nitrogen is also affected by these substituents. The electron-donating nature of the alkyl groups on the nitrogen increases the availability of the lone pair, generally leading to a higher basicity compared to aniline itself. However, steric factors can sometimes counteract this effect by hindering the approach of a proton. mdpi.com

Recent research has explored novel methods for the synthesis of meta-substituted anilines, which have been historically less accessible than their ortho and para counterparts due to the directing effects of the amino group. rsc.orgrsc.org These new synthetic routes open up possibilities for creating a wider diversity of aniline derivatives with unique substitution patterns for applications in medicinal chemistry and materials science. rsc.orgrsc.org

Overview of Research Trajectories for N,N-Dialkylanilines with Aromatic Substituents

N,N-dialkylanilines with various substituents on the aromatic ring are a cornerstone of synthetic organic chemistry. Their research trajectories are diverse and have led to significant advancements in several areas.

Intermediates in Dye and Pigment Synthesis: Historically, N,N-dialkylanilines have been crucial in the development of synthetic dyes. Their ability to undergo electrophilic substitution reactions allows for the introduction of chromophoric and auxochromic groups, leading to a vast array of colors. For instance, they are used in the synthesis of squaraine dyes, which have applications in electrophotographic imaging and organic solar cells. cdnsciencepub.com

Building Blocks for Polymers and Materials Science: These compounds serve as precursors for various polymers. For example, they can be used in the synthesis of polyisocyanates, which are components of polyurethanes. researchgate.net The properties of the resulting polymers can be tuned by the choice of substituents on the aniline ring.

Role in Organic Synthesis: N,N-dialkylanilines are versatile reagents and intermediates in a multitude of organic transformations. They participate in reactions such as Friedel-Crafts alkylations and acylations, allowing for the construction of more complex molecular architectures. nih.gov Recent studies have focused on developing new catalytic systems, such as those using gold(I) complexes, to control the selectivity of these reactions. nih.gov Furthermore, palladium-catalyzed C-H olefination of N,N-dialkylanilines has been shown to be a powerful tool for forming carbon-carbon bonds, providing access to a range of functionalized products. nih.gov

The study of the excited states of N,N-dialkylanilines is another active area of research. Understanding their photophysical properties, such as intramolecular charge-transfer and triplet-triplet energy transfer, is crucial for their application in photochemistry and optoelectronics. researchgate.net

The development of novel synthetic methods continues to be a major focus. For instance, catalyst- and additive-free methods for synthesizing substituted anilines from readily available starting materials are being explored to create more sustainable and efficient chemical processes. beilstein-journals.org Additionally, methods for the synthesis of anilines from non-aromatic precursors, such as cyclohexanones, are expanding the toolkit of synthetic chemists. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

74878-72-1 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N,N-dibutyl-3-methylaniline |

InChI |

InChI=1S/C15H25N/c1-4-6-11-16(12-7-5-2)15-10-8-9-14(3)13-15/h8-10,13H,4-7,11-12H2,1-3H3 |

InChI Key |

MUKJUKMSNRJVBD-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=CC=CC(=C1)C |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibutyl 3 Methylaniline and Analogous N,n Dialkylanilines

Classical Alkylation Approaches

Traditional methods for the synthesis of N,N-dialkylanilines have long relied on the direct alkylation of aniline (B41778) precursors. These approaches, while foundational, often necessitate specific reagents and conditions to achieve the desired N,N-disubstitution and can sometimes be limited by side reactions.

Alkylation of Aniline Derivatives via Trialkyl Phosphates

The use of trialkyl phosphates as alkylating agents for anilines represents a well-established method for the synthesis of N,N-dialkylanilines. orgsyn.orgorgsyn.org This approach has been successfully applied to a wide range of aniline derivatives, including those bearing methyl substituents. orgsyn.org The reaction typically involves heating the aniline with a suitable trialkyl phosphate (B84403), such as tributyl phosphate for the synthesis of N,N-dibutylanilines. The process can introduce various alkyl groups, including ethyl and n-butyl, by selecting the corresponding phosphate ester. orgsyn.org

The general procedure involves gradually heating a stirred mixture of the aniline and the trialkyl phosphate to reflux temperatures, often around 145–150°C, and maintaining this for a period to ensure complete reaction. orgsyn.org Following the alkylation, the reaction mixture is cooled, and the excess phosphate ester is hydrolyzed by treatment with an aqueous base, such as sodium hydroxide. orgsyn.org This method is noted for its straightforward procedure and the avoidance of troublesome by-products like monoalkylated or quaternary ammonium (B1175870) salts, which can be an issue with other alkylation methods. orgsyn.org Reported yields for the N,N-dialkylation of various anilines using this method are generally in the range of 50% to 95%. orgsyn.orgorgsyn.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| m-Trifluoromethylaniline | Trimethyl phosphate | m-Trifluoromethyl-N,N-dimethylaniline | Heat to 160–170°C, then reflux at 145–150°C for 2 hours, followed by NaOH hydrolysis | 55-58% | orgsyn.org |

| Aniline | Trialkyl phosphate | N,N-Dialkylaniline | Reflux | 50-95% | orgsyn.org |

| N-Ethylaniline | Triethyl phosphite | N,N-Diethylaniline | Reflux for 5 hours, then NaOH hydrolysis | High | google.com |

Metal-mediated Alkylation Strategies (e.g., n-Butyllithium/Fluoroarene Systems)

Metal-mediated approaches, particularly those involving organolithium reagents, offer an alternative route for the formation of C-N bonds. The use of n-butyllithium in conjunction with N,N,N',N'-tetramethylethylenediamine (TMEDA) is known to facilitate the ortholithiation of certain aromatic compounds, including aryl oxazolines. nih.gov While not a direct alkylation of the nitrogen atom, these methods highlight the reactivity of n-butyllithium in modifying aromatic systems.

In the context of N-alkylation, n-butyllithium can be employed to deprotonate secondary amines, generating a more nucleophilic amide species that can then react with an appropriate electrophile. For the synthesis of N,N-dibutyl-3-methylaniline, a hypothetical pathway could involve the deprotonation of N-butyl-3-methylaniline with n-butyllithium, followed by reaction with a butyl halide. More directly relevant is the reaction of fluoroarenes with secondary amines at room temperature, mediated by n-butyllithium, to produce N-aryl tertiary amines. researchgate.net This suggests a potential, though less common, strategy for the synthesis of this compound from 3-fluoro-toluene and dibutylamine (B89481) in the presence of n-butyllithium.

| Reactant 1 | Reactant 2 | Reagent | Product | Conditions | Reference |

| Fluoroarenes | Secondary amines | n-Butyllithium | N-Aryl tertiary amines | Room temperature | researchgate.net |

| Aryl oxazolines | - | n-Butyllithium/TMEDA | Ortholithiated aryl oxazolines | - | nih.gov |

Application of Alkyl p-Toluenesulfonates in N-Alkylation under Alkaline Conditions

Alkyl p-toluenesulfonates serve as effective alkylating agents for the N-alkylation of anilines under alkaline conditions. google.com This method allows for the preparation of N,N-dialkylaniline compounds, including those with butyl groups, through a reaction that is often suitable for industrial-scale production. google.com The process typically involves the initial preparation of the alkyl p-toluenesulfonate from p-toluenesulfonyl chloride and the corresponding alcohol. google.com

The subsequent N,N-dialkylation reaction is carried out by treating the aniline compound with the alkyl p-toluenesulfonate in the presence of an aqueous alkaline solution, such as sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases. The reaction mixture is typically heated to around 100°C and refluxed for several hours to ensure completion. google.com This method is advantageous due to its simple operation under normal pressure, high yield, and high purity of the final product, without the generation of acidic waste. google.com

| Aniline Derivative | Alkylating Agent | Base/Catalyst | Product | Conditions | Reference |

| Aniline compounds | Alkyl p-toluenesulfonate | NaOH / Phase transfer catalyst | N,N-Dialkylaniline compounds | 100°C, reflux | google.com |

Reductive Alkylation of Nitrobenzene Precursors

Reductive alkylation provides an indirect yet powerful method for the synthesis of N,N-dialkylanilines starting from nitroaromatic compounds. This one-pot reaction combines the reduction of the nitro group to an amine with the subsequent N-alkylation using a carbonyl compound as the alkyl source. For the synthesis of this compound, the starting material would be 3-methyl-1-nitrobenzene.

The reaction is typically carried out in the presence of a reducing agent and a catalyst. One approach involves the use of an aldehyde, such as butanal, and a transition metal catalyst, like a rhodium complex, under a carbon monoxide atmosphere. oup.com This process can lead to the formation of N,N-dialkylanilines in good yields. oup.com Another effective system for the reductive N-alkylation of nitroarenes utilizes zinc dust and acetic acid as the reducing system in methanol (B129727), with a carbonyl compound providing the alkyl groups. nih.gov This method is noted for its mild conditions and cost-effectiveness. The general mechanism involves the reduction of the nitro group to a primary amine, which then reacts with the aldehyde to form an imine, followed by in-situ reduction to the secondary amine. A second alkylation and reduction sequence then yields the tertiary amine. masterorganicchemistry.commdma.ch

| Nitroarene | Carbonyl Source | Catalyst/Reducing Agent | Product | Yield | Reference |

| Nitrobenzene | Butanal | [Rh₂Cl₂(cod)₂] / CO | N,N-Dibutylaniline | 54% | oup.com |

| p-Methylnitrobenzene | Butanal | [Rh₂Cl₂(cod)₂] / CO | N,N-Dibutyl-4-methylaniline | 51% | oup.com |

| 4-Nitro-o-xylene | Diethyl ketone | Platinum on carbon / H₂ | N-3-pentyl-3,4-xylidine | - | google.com |

Palladium-Catalyzed Synthesis Routes

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed reactions for their efficiency and broad applicability. Palladium-catalyzed methods, in particular, have become a cornerstone for the formation of carbon-nitrogen bonds.

Buchwald-Hartwig Amination Methodologies for Substituted Anilines

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates and an amine. wikipedia.orgorganic-chemistry.org This methodology is particularly well-suited for the synthesis of N,N-dialkylanilines, including this compound, by coupling an appropriate aryl halide (e.g., 3-bromotoluene (B146084) or 3-chlorotoluene) with a secondary amine (dibutylamine). sigmaaldrich.cn

The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate. orgsyn.org A crucial component of the catalytic system is a bulky, electron-rich phosphine (B1218219) ligand, which facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is critical to the success of the reaction, with various generations of phosphine ligands developed to improve the scope and efficiency of the transformation. organic-chemistry.org The reaction is carried out in the presence of a base, such as sodium tert-butoxide, to deprotonate the amine and facilitate the catalytic cycle. orgsyn.org The Buchwald-Hartwig amination is valued for its high functional group tolerance and its ability to be performed under relatively mild conditions. wikipedia.org

| Aryl Halide/Triflate | Amine | Catalyst System (Palladium Source / Ligand) | Base | Product | Reference |

| Aryl Chlorides/Bromides | Dibutylamine | Pd-catalyst / Phosphine ligand | - | N,N-Dibutyl-4-methylaniline | sigmaaldrich.cn |

| Aryl Mesylates | N-Methylaniline | Pd(OAc)₂ / CM-phos | - | 4-(tert-Butyl)-N-methyl-N-phenylaniline | orgsyn.org |

| (Hetero)aryl Triflates | Dimethylamine | Pd-catalyst / Phosphine ligand | Mild base | N,N-Dimethylaniline derivatives | researchgate.net |

Selective N-Monomethylation Processes for Aniline Derivatives

While this compound is a di-alkylated compound, the selective introduction of a single methyl group onto an aniline nitrogen is a related and fundamental transformation in organic synthesis. The challenge in N-methylation lies in preventing over-methylation to the undesired N,N-dimethylaniline product, as N-methylated amines are often more reactive than their primary amine precursors. researchgate.net Modern catalytic systems have been developed to provide high selectivity for mono-methylation, often employing sustainable C1 sources like methanol.

The "hydrogen borrowing" or "hydrogen transfer" methodology is a prominent green strategy for this transformation. lookchem.comshokubai.org In this process, a catalyst temporarily abstracts hydrogen from methanol to oxidize it to formaldehyde (B43269) in situ. The formaldehyde then condenses with the primary aniline to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and yielding the N-methylated aniline with water as the sole byproduct. lookchem.com

Several transition-metal catalysts have proven effective for this selective reaction:

Ruthenium Catalysts: Pincer-type ruthenium complexes, such as RuHCl(CO)(PNHP), are highly effective for the selective N-monomethylation of various aromatic amines. acs.orgnih.gov These catalysts can operate at low loadings (as low as 0.02 mol%) and exhibit tolerance to a range of functional groups, including halogens. acs.orgnih.gov Another effective system, (DPEPhos)RuCl2PPh3, has been used to prepare numerous N-methylaniline derivatives under weak base conditions. nih.govacs.org

Iridium Catalysts: N-heterocyclic carbene (NHC)-iridium complexes are also powerful catalysts for the monomethylation of aromatic amines using methanol. acs.orgrsc.org These catalysts can be designed to be solid and recyclable, enhancing their sustainability. acs.org Specific iridium(I) complexes featuring N,O-functionalized NHC ligands have demonstrated high activity, converting a range of primary aromatic amines into their corresponding N-methylamino derivatives with high selectivity. csic.es

Manganese Catalysts: As a more earth-abundant and less toxic alternative to precious metals, manganese-based pincer complexes have been developed for selective mono-N-methylation. lookchem.comijsrch.com These catalysts also operate via the hydrogen borrowing mechanism and can effectively methylate a variety of anilines with good to excellent yields. lookchem.comijsrch.com

Palladium and Platinum Catalysts: Heterogeneous catalysts like commercial palladium on carbon (Pd/C) and platinum on carbon (Pt/C) offer practical advantages, including ease of separation and reusability. researchgate.netshokubai.orguva.nl These systems can selectively catalyze the N-monomethylation of aromatic amines using methanol as both the C1 source and a hydrogen source. shokubai.orguva.nl

The choice of catalyst and reaction conditions allows for fine control over the reaction's selectivity, providing a robust toolkit for synthesizing N-monomethylated anilines, which are structurally analogous to intermediates in the synthesis of more complex dialkylanilines.

| Catalyst System | C1 Source | Base | Temperature (°C) | Key Features | Source(s) |

| PNHP-Pincer Ru Complex | Methanol | KOtBu | 150 | High yields with very low catalyst loading (0.02-0.1 mol%). | organic-chemistry.org, acs.org, nih.gov |

| NHC-Iridium Complex | Methanol | - | - | Solid, recyclable catalyst with high turnover numbers. | acs.org |

| PN3P-Manganese Complex | Methanol | t-BuOK | 120 | Uses earth-abundant metal; good to excellent yields. | lookchem.com |

| Pd/C (heterogeneous) | Methanol | t-BuOK | 130 | Commercially available, reusable catalyst with high selectivity. | uva.nl |

| (DPEPhos)RuCl2PPh3 | Methanol | Cs2CO3 | 140 | Effective under weak base conditions; tolerates various functional groups. | nih.gov, acs.org |

Derivative Synthesis Strategies

Preparation of Anilineboronic Acid Precursors with Dibutyl and Methyl Substituents

Boronic acids and their ester derivatives are exceptionally versatile intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis of an anilineboronic acid precursor, specifically (N,N-dibutyl-3-methylphenyl)boronic acid, creates a valuable building block. This compound allows for the introduction of the N,N-dibutyl-3-methylphenyl moiety into a wide range of complex molecules.

The most common and direct method for synthesizing arylboronic acids is the reaction of an organometallic intermediate with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis. nih.govorganic-chemistry.org The key step is the formation of the aryl-metal bond, which is typically achieved through a halogen-metal exchange or directed ortho-lithiation.

For a precursor like (N,N-dibutyl-3-methylphenyl)boronic acid, the synthesis would logically start from a halogenated this compound. A general synthetic sequence is outlined below:

Halogenation: Introduction of a halogen, typically bromine or iodine, onto the aromatic ring of this compound. The position of halogenation would be directed by the existing substituents.

Metal-Halogen Exchange: The resulting aryl halide is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) to generate a highly reactive aryllithium species. nih.govmdpi.com

Borylation: This aryllithium intermediate is then treated with an electrophilic boron source, most commonly a trialkyl borate like B(OiPr)3. organic-chemistry.org The aryllithium attacks the boron atom, displacing one of the alkoxy groups to form a boronate ester intermediate.

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to the final arylboronic acid product. nih.gov

This lithiation-borylation sequence is a powerful and widely used methodology for creating C-B bonds. nih.govbris.ac.ukbris.ac.uk The resulting boronic acid is a stable, crystalline solid that can be readily purified and used in subsequent reactions.

| Step | Reaction | Key Reagents | Purpose | Source(s) |

| 1 | Halogen-Metal Exchange | Aryl Halide, n-BuLi or t-BuLi | Formation of a reactive aryllithium intermediate. | nih.gov |

| 2 | Borylation (Electrophilic Trapping) | Aryllithium, Trialkyl Borate (e.g., B(OiPr)3) | Formation of a carbon-boron bond to create a boronate ester. | organic-chemistry.org |

| 3 | Hydrolysis | Boronate Ester, Aqueous Acid (e.g., HCl) | Conversion of the boronate ester to the final, stable boronic acid. | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving N,n Dibutyl 3 Methylaniline

Reactivity with Squaraine Systems

Squaraines, a class of dyes with a central four-membered oxocyclobutenolate ring, exhibit unique reactivity with electron-donating compounds like N,N-dialkylanilines. nih.gov The interaction is characterized by the electron-accepting nature of the squaraine ring and the electron-donating capacity of the N,N-dialkylanilino group. cdnsciencepub.com

Tertiary aromatic amines are known to react with squaraines to form 1:1 adducts. cdnsciencepub.com In controlled experiments, squaraines have been observed to react with N,N-dialkylanilines, leading to the formation of colorless products. cdnsciencepub.com This suggests that the initial formation of a squaraine-amine adduct can be followed by secondary reactions that consume the squaraine dye. cdnsciencepub.com While the exact structures of these final colorless substances have not always been fully characterized, the reaction points to the consumption of the squaraine in these subsequent processes. cdnsciencepub.com

Studies on the electron impact (EI) mass spectra of various squaraines derived from N,N-dialkylanilines reveal fascinating mechanistic insights. cdnsciencepub.com A key observation is the presence of ions with mass numbers higher than the molecular ion (M). cdnsciencepub.com These have been identified as resulting from intermolecular transfer of alkyl (M + CHR1) and hydrogen (M + H) groups between squaraine molecules in the mass spectrometer. cdnsciencepub.com

This phenomenon is attributed to the strong intermolecular donor-acceptor (D-A) interactions present in the solid state of squaraines, where the N,N-dialkylanilino moiety acts as the donor and the central ring as the acceptor. cdnsciencepub.com These interactions are so significant that they cause the squaraines to vaporize as molecular aggregates rather than individual molecules. cdnsciencepub.com Within these aggregates, the close proximity of molecules facilitates the observed intermolecular transfer of alkyl and hydrogen fragments. cdnsciencepub.com The table below summarizes key fragment ions observed in the mass spectra of related squaraine compounds, illustrating this unique reactivity. cdnsciencepub.com

| Squaraine Derivative Structure | Molecular Ion (M+) | M + H Ion | M + Alkyl Ion | Key Fragment Ions |

| Bis(4-dimethylaminophenyl)squaraine | 320 | 321 | 335 (M+CH3) | 305, 292, 277, 147, 134, 120 |

| Bis(4-diethylaminophenyl)squaraine | 376 | 377 | 405 (M+C2H5) | 348, 320, 175, 160, 148, 132 |

| Bis(4-dibutylaminophenyl)squaraine | 488 | 489 | 545 (M+C4H9) | 432, 376, 231, 202, 174, 146 |

Data derived from mass spectra of various N,N-dialkylanilino-substituted squaraines, demonstrating the general phenomenon of intermolecular transfer. cdnsciencepub.com

Participation in Polymerization and Blocking Reactions

In the field of polymer chemistry, particularly polyurethanes, blocking agents are crucial for creating stable, one-component systems that cure only upon heating. Secondary aromatic amines are a class of compounds utilized for this purpose. google.com

N,N-dibutyl-3-methylaniline belongs to the class of secondary aromatic amines that can serve as blocking agents for polyisocyanates. google.com These agents react with the highly reactive isocyanate (–NCO) groups to form a thermally reversible bond, creating a "blocked" isocyanate. rsc.org This prevents the isocyanate from reacting prematurely at ambient temperatures, thereby enhancing the storage stability of polyurethane formulations. researchgate.net The blocked isocyanate is stable until heated, at which point the blocking agent is released (deblocking), regenerating the isocyanate group which can then react with a polyol to form the final polyurethane network. researchgate.net The choice of blocking agent influences the deblocking temperature and cure characteristics of the coating or adhesive. researchgate.netresearchgate.net Secondary aromatic amines like N-methylaniline have been studied extensively for this application. rsc.orgresearchgate.net

The efficiency of a blocking agent is determined by the kinetics and thermodynamics of both the forward (blocking) and reverse (deblocking) reactions. rsc.org Detailed studies on N-methylaniline, a close structural analog of this compound, provide insight into these processes. The deblocking reaction for N-methylaniline-blocked polyisocyanates typically follows first-order kinetics. rsc.org

The electronic nature of substituents on the aromatic ring significantly affects the reaction rates. Electron-withdrawing groups tend to decrease the electron density on the nitrogen atom, making it less reactive towards the isocyanate group during the blocking reaction. rsc.org Conversely, such groups can facilitate the thermal dissociation (deblocking) process. researchgate.net Kinetic parameters for these reactions are often determined using techniques like hot-stage FT-IR spectroscopy to monitor the disappearance or reappearance of the characteristic isocyanate peak. rsc.orgresearchgate.net The activation energy for the blocking reaction can be lowered, and the reaction rate improved, through the use of catalysts like dibutyl tin dilaurate (DBTDL). researchgate.net

Below is a representative table of thermodynamic and kinetic parameters for the deblocking of N-methylaniline-blocked polyisocyanates, illustrating the data obtained in such analyses.

| Parameter | Value Range | Conditions / Notes |

| Deblocking Temperature | 110-160 °C | Determined by dynamic hot-stage FTIR. researchgate.netresearchgate.net |

| Reaction Order (Deblocking) | First-Order | Confirmed by linear plots of ln[a/(a-x)] vs. time. rsc.org |

| Activation Energy (Ea) | 40-120 kJ/mol | Varies based on specific isocyanate structure and substituents on the aniline (B41778). researchgate.net |

| Enthalpy of Reaction (ΔH) | 50-90 kJ/mol | Calculated from kinetic data. researchgate.net |

| Entropy of Reaction (ΔS) | 120-200 J/mol·K | Calculated from kinetic data. researchgate.net |

This table presents typical data for N-methylaniline blocked isocyanates, which serve as a model for the behavior of secondary aromatic amine blocking agents. rsc.orgresearchgate.netresearchgate.net

Surface Chemistry and Catalytic Interactions

The interaction of organic molecules with solid surfaces is fundamental to heterogeneous catalysis. mpg.de The surface chemistry of a molecule like this compound would be governed by its functional groups: the tertiary amine nitrogen and the aromatic ring. While specific research detailing the surface and catalytic interactions of this compound is limited, general principles of surface science allow for a theoretical consideration of its behavior.

Molecules can adsorb onto surfaces through physical (physisorption) or chemical (chemisorption) processes. mpg.de For this compound, the lone pair of electrons on the nitrogen atom could interact with acidic sites on a catalyst surface, acting as a Lewis base. The aromatic π-system could also interact with metal surfaces. scispace.com In catalytic processes, the goal is often to achieve moderate-strength binding; if a molecule is bound too weakly, it desorbs quickly, while if it is bound too strongly, it becomes immobile and non-reactive. mpg.de The presence of foreign species or specific crystallographic planes on a catalyst surface can significantly alter its chemical properties and reactivity. scispace.com Furthermore, the electronic properties of a material can be modulated by electrical charging, which in turn can alter the chemisorption energy of molecules on its surface, a principle that could potentially be used to tune catalytic activity. uantwerpen.be

Adsorption Mechanisms of Aromatic Amines on Catalytic Surfaces (e.g., Pt(111))

The interaction of aromatic amines with catalytic surfaces is a critical first step in many heterogeneously catalyzed reactions. Studies on model compounds like N-methylaniline (NMA) on a Platinum(111) surface provide valuable insights into the adsorption behavior of this compound. The adsorption of aromatic amines on Pt(111) is significantly influenced by the interplay between the amine's functional groups—the aromatic ring and the nitrogen atom—and the surface. nih.gov

At low surface coverages, N-methylaniline tends to lie flat on the Pt(111) surface. acs.org This orientation facilitates a strong interaction between the π-electrons of the phenyl ring and the platinum surface atoms. nih.govacs.org Density functional theory (DFT) calculations suggest that the phenyl ring prefers to adsorb at a bridge site on the Pt(111) surface, while the nitrogen atom of the amine group favors a top site. nih.gov This flat adsorption geometry is crucial for the subsequent activation of the molecule. acs.org

The adsorption energy of NMA on Pt(111) has been calculated to be approximately -1.78 eV per molecule, indicating a stable and favorable adsorption process. nih.gov This strong interaction is attributed to the formation of covalent bonds between the carbon and nitrogen atoms of the amine and the platinum atoms of the surface. nih.gov The orientation and strong binding at low coverages are key factors that dictate the reaction pathways, often leading to bond cleavage. acs.orgfigshare.comarxiv.org

In contrast, at higher surface coverages, intermolecular interactions become more significant, leading to a change in the adsorption geometry. The aromatic rings tend to tilt away from the surface, and the primary interaction with the platinum surface occurs through the nitrogen atom's lone pair of electrons. nih.govacs.org This change in orientation at higher coverages can lead to different reaction outcomes, often favoring molecular desorption over decomposition. acs.orgacs.orgfigshare.comarxiv.org

The table below summarizes the key aspects of aromatic amine adsorption on a Pt(111) surface, which can be extrapolated to understand the behavior of this compound.

| Coverage | Adsorption Orientation | Primary Interaction | Consequence |

| Low | Phenyl ring parallel to the surface | π-electrons of the ring with Pt surface | Facilitates C-N bond activation and decomposition acs.orgfigshare.comarxiv.org |

| High | Phenyl ring tilted away from the surface | Nitrogen lone pair with Pt surface | Favors molecular desorption acs.orgacs.orgfigshare.comarxiv.org |

Coverage-Dependent Bond Activation and Cleavage Phenomena

The surface coverage of aromatic amines on a catalyst like Pt(111) plays a pivotal role in determining which chemical bonds within the molecule are activated and subsequently cleaved. acs.orgfigshare.comarxiv.org This phenomenon is directly linked to the adsorption geometry discussed previously.

At low coverages, where the aromatic ring is in close contact with the platinum surface, C-N bond cleavage is a predominant reaction pathway. nih.govacs.orgfigshare.comarxiv.org The interaction with the surface weakens the C-N bond, facilitating its scission. For N-methylaniline, this leads to the formation of species like hydrogen cyanide (HCN) upon heating. nih.govacs.orgfigshare.comarxiv.org This suggests that for this compound under similar conditions, cleavage of the bond between the nitrogen and the tolyl group could be a likely outcome.

Conversely, at high coverages, the tilted orientation of the molecule reduces the interaction between the aromatic ring and the surface. acs.org This change in geometry makes C-N bond cleavage less favorable. Instead, the molecule is more likely to desorb from the surface intact upon heating. acs.orgfigshare.comarxiv.org The balance between surface-molecule charge transfer and intermolecular interactions at different coverages dictates the selectivity of bond activation. acs.orgarxiv.orgresearchgate.net

Studies on N-methylaniline have shown that at low coverages, decomposition begins with C-H bond activation at the methyl group, leading to the desorption of hydrogen cyanide. acs.org At higher coverages, however, N-methylaniline tends to desorb molecularly. acs.org This coverage-dependent shift in reaction pathways from decomposition to desorption is a critical factor in controlling the outcome of heterogeneously catalyzed reactions of aromatic amines.

The following table outlines the coverage-dependent bond activation observed for N-methylaniline on Pt(111), providing a model for the expected behavior of this compound.

| Coverage | Predominant Reaction Pathway | Key Bond Activation | Primary Products |

| Low | Decomposition | C-N and C-H | Hydrogen Cyanide nih.govacs.orgacs.orgfigshare.comarxiv.org |

| High | Molecular Desorption | - | Intact Amine Molecule acs.orgacs.orgfigshare.comarxiv.org |

Influence of Spectator Species on Amine-Surface Chemistry and Hydroamination

The chemical environment at the catalytic surface, including the presence of other adsorbed molecules known as spectator species, can significantly alter the reactivity of aromatic amines. nih.govacs.orgnih.gov These spectator species are not directly consumed in the main reaction but can influence its course and outcome. nih.govacs.orgnih.gov

One well-studied example is the effect of ethylidyne (a species derived from ethylene) on the surface chemistry of N-methylaniline on Pt(111). nih.govacs.orgnih.gov Contrary to the traditional view of such species as inert bystanders, research has shown that ethylidyne actively participates in the surface reactions. nih.govacs.orgnih.gov It can act as both a reaction partner and a stabilizer. nih.govacs.org

Specifically, ethylidyne has been found to facilitate C-N bond formation by transferring a methyl group to N-methylaniline, resulting in the formation of N,N-dimethylaniline. nih.govacs.orgnih.gov This demonstrates that spectator species can actively promote desired chemical transformations like hydroamination. Furthermore, the presence of ethylidyne on the surface can stabilize reaction intermediates and suppress the decomposition of the amine. nih.govacs.orgnih.gov

The influence of spectator species is not limited to promoting reactions. The introduction of molecules like dodecylamine (B51217) (DDA) onto platinum nanoparticles can selectively block certain active sites, such as terrace sites, thereby influencing the catalytic selectivity. researchgate.netresearchgate.net The electron-donating nature of the amine group in DDA can also modify the electronic properties of the accessible, more reactive platinum sites. researchgate.netresearchgate.net This modulation of the catalyst's electronic structure can, in turn, affect the adsorption and activation of other reactant molecules. researchgate.netresearchgate.net

The key roles of spectator species in amine-surface chemistry are summarized in the table below.

| Spectator Species | Influence on Amine-Surface Chemistry | Example |

| Ethylidyne | Active participant in hydroamination, stabilizes intermediates, suppresses decomposition. nih.govacs.orgnih.gov | Promotes the formation of N,N-dimethylaniline from N-methylaniline on Pt(111). nih.govacs.orgnih.gov |

| Dodecylamine | Selectively blocks active sites, modifies electronic properties of the catalyst. researchgate.netresearchgate.net | Blocks terrace sites on Pt nanoparticles, influencing CO adsorption. researchgate.netresearchgate.net |

General Amine-Catalyzed Reactions

Catalytic Roles of Related Dibutylamines in Organic Syntheses

Dibutylamine (B89481) (DBA) and other related secondary amines are effective organocatalysts for a variety of organic transformations. tandfonline.comresearchgate.net They are particularly useful in reactions that proceed through enamine or iminium ion intermediates.

One notable application of dibutylamine is in the synthesis of pyrano[2,3-d]pyrimidine derivatives. tandfonline.comresearchgate.net This is achieved through a one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile, and barbituric acid. tandfonline.comresearchgate.net Dibutylamine has been shown to be a highly efficient catalyst for this reaction, leading to high yields of the desired products in a short reaction time. tandfonline.comresearchgate.net The use of an aqueous medium and the low cost and low toxicity of dibutylamine make this a green and practical synthetic method. tandfonline.com

The mechanism of this reaction likely involves the initial formation of a Knoevenagel condensation product between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid. Dibutylamine facilitates these steps by activating the reactants.

Dibutylamine has also been investigated for its catalytic activity in the synthesis of methacrolein. semanticscholar.org In this context, it reacts with formaldehyde (B43269) to form an amino methanol (B129727) intermediate, which is a key step in the catalytic cycle. semanticscholar.org The efficiency of dibutylamine in this reaction is attributed to the availability of the lone pair of electrons on the nitrogen atom for nucleophilic attack. semanticscholar.org

The following table provides examples of reactions catalyzed by dibutylamine.

| Reaction | Substrates | Product | Catalyst |

| Pyrano[2,3-d]pyrimidine synthesis | Aromatic aldehyde, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidine derivative | Dibutylamine tandfonline.comresearchgate.net |

| Methacrolein synthesis | Formaldehyde, other reactants | Methacrolein | Dibutylamine/Acid semanticscholar.org |

Oxidative Transformations of Tertiary Amines

Tertiary amines, including this compound, can undergo a variety of oxidative transformations, often catalyzed by transition metals or initiated by radical species. sioc-journal.cnorganic-chemistry.org These reactions are important for the synthesis of various nitrogen-containing compounds and for understanding biological oxidation processes. sioc-journal.cn

One common oxidative transformation is the α-cyanation of tertiary amines to produce α-aminonitriles. organic-chemistry.orguni-muenchen.deorganic-chemistry.org This can be achieved using various catalytic systems. For example, a combination of an iron(II) chloride catalyst, trimethylsilyl (B98337) cyanide as the cyanide source, and tert-butyl hydroperoxide as the oxidant can effectively convert aromatic tertiary amines to their corresponding α-aminonitriles. uni-muenchen.de Ruthenium catalysts, such as RuCl3, can also facilitate the aerobic oxidative cyanation of tertiary amines with sodium cyanide. organic-chemistry.org The mechanism of these reactions generally involves the formation of an iminium ion intermediate, which is then trapped by a cyanide ion. organic-chemistry.org

Another important oxidative process is the dealkylation of tertiary amines. chemrxiv.org For instance, the selective oxidative monodealkylation of tertiary amines to secondary amines can be achieved using hydroxylamine (B1172632) and NOx catalysts under mild aerobic conditions. chemrxiv.org This reaction is believed to proceed through an aminium radical cation intermediate formed by the one-electron oxidation of the tertiary amine. chemrxiv.org

The table below summarizes key oxidative transformations of tertiary amines.

| Transformation | Reagents/Catalyst | Product |

| α-Cyanation | FeCl2, TMSCN, t-BuOOH uni-muenchen.de or RuCl3, NaCN, O2 organic-chemistry.org | α-Aminonitrile |

| Oxidative Dealkylation | Hydroxylamine, NOx, O2 chemrxiv.org | Secondary Amine |

| Oxidative Coupling | AIBN, O2 organic-chemistry.org | Imine (from primary amines), α-Aminonitrile (from tertiary amines) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of N,N-dibutyl-3-methylaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton NMR spectroscopy of this compound and its analogs reveals characteristic signals corresponding to the different types of protons in the molecule. In a related compound, N,N-dibutylbenzenamine, the aromatic protons appear in the range of δ 6.59-7.20 ppm, while the aliphatic protons of the butyl groups show distinct signals. rsc.org The N-CH₂ protons are observed as a triplet around δ 3.25 ppm. The adjacent CH₂ groups appear as a multiplet between δ 1.51-1.61 ppm, followed by another multiplet for the next CH₂ groups at δ 1.31-1.41 ppm. The terminal methyl (CH₃) protons of the butyl chains resonate as a triplet at approximately δ 0.95 ppm. rsc.org For this compound, the introduction of the methyl group on the aromatic ring would slightly alter the chemical shifts of the aromatic protons due to its electron-donating nature. The methyl group itself would present a singlet, typically in the range of δ 2.20-2.40 ppm. rsc.org

Table 1: Representative ¹H NMR Data for N,N-Dibutylaniline Derivatives in CDCl₃

| Proton Type | Chemical Shift (δ) ppm (approx.) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 7.3 | m |

| N-CH₂ | 3.2 - 3.3 | t |

| N-CH₂-CH₂ | 1.5 - 1.6 | m |

| CH₂-CH₃ | 1.3 - 1.4 | m |

| CH₃ (butyl) | 0.9 - 1.0 | t |

| CH₃ (aromatic) | 2.2 - 2.4 | s |

Data is based on analogous compounds like N,N-dibutylbenzenamine and N,N-dibutyl-4-methylbenzenamine. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N,N-dibutylbenzenamine, the aromatic carbons show signals between δ 111.7 and 148.2 ppm. rsc.org The carbon attached to the nitrogen (C-N) is typically the most deshielded of the aromatic carbons directly bonded to the substituent. The carbons of the butyl groups are observed in the aliphatic region of the spectrum. The N-CH₂ carbon appears around δ 50.7 ppm, followed by the signals for the other methylene (B1212753) carbons at approximately δ 29.4 ppm and δ 20.4 ppm. The terminal methyl carbon gives a signal at about δ 14.0 ppm. rsc.org In this compound, the aromatic methyl carbon would exhibit a characteristic signal around δ 20-22 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for N,N-Dibutylaniline Derivatives in CDCl₃

| Carbon Type | Chemical Shift (δ) ppm (approx.) |

|---|---|

| Aromatic C-N | 146 - 149 |

| Aromatic C-H | 111 - 130 |

| Aromatic C-CH₃ | 138 - 140 |

| N-CH₂ | 50 - 51 |

| N-CH₂-CH₂ | 29 - 30 |

| CH₂-CH₃ | 20 - 21 |

| CH₃ (aromatic) | 20 - 22 |

| CH₃ (butyl) | 13 - 14 |

Data is based on analogous compounds like N,N-dibutylbenzenamine and N,N-dibutyl-4-methylbenzenamine. rsc.orgrsc.org

Fluorine-19 (¹⁹F) NMR is a valuable technique for characterizing halogenated derivatives of this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org For instance, the analysis of a similar compound, N,N-dibutyl-3-fluoroaniline, shows a singlet in the ¹⁹F NMR spectrum at δ -112.87 ppm. rsc.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment within the molecule. biophysics.org This sensitivity makes ¹⁹F NMR a powerful tool for studying protein-ligand interactions, conformational changes, and for screening drug candidates. nih.govichorlifesciences.com The presence of fluorine can also introduce splitting patterns in the ¹H and ¹³C NMR spectra due to H-F and C-F coupling. rsc.org

The chemical shifts in NMR spectra are directly related to the electronic environment of the nuclei. nih.gov In this compound, the electron-donating nitrogen atom increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons and carbons to be shielded and appear at lower chemical shifts (upfield). The butyl groups attached to the nitrogen also contribute to this effect. The methyl group at the meta position further influences the electronic distribution. The chemical shift of a particular nucleus is a result of the combined inductive and resonance effects of all substituents on the ring. biorxiv.org By analyzing these shifts, it is possible to confirm the substitution pattern on the aromatic ring and the conformation of the alkyl chains.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. The C-H stretching vibrations of the alkyl chains are typically observed in the 2850-3000 cm⁻¹ region. slideshare.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is found in the region of 1250-1340 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic ring give rise to bands in the 1400-1650 cm⁻¹ range. researchgate.net The out-of-plane bending vibrations for the substituted benzene (B151609) ring, which are indicative of the substitution pattern, are observed in the 700-900 cm⁻¹ region. For a 1,3-disubstituted (meta) ring, characteristic bands are expected. The spectrum of N-methylaniline, a related compound, shows prominent peaks at 1606 and 1509 cm⁻¹ for the aromatic ring stretching. chegg.com

Table 3: Principal FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (approx.) | Vibrational Mode | Functional Group |

|---|---|---|

| 3020 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Alkyl (Butyl) Groups |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1450 - 1510 | C=C Stretch | Aromatic Ring |

| 1250 - 1340 | C-N Stretch | Aromatic Amine |

| 700 - 900 | C-H Bend (out-of-plane) | Substituted Benzene |

Data is based on characteristic frequencies for aromatic amines and substituted benzenes. slideshare.netresearchgate.netchegg.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. cdnsciencepub.com

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z.

For this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight (219.37 g/mol ). nih.gov A common fragmentation pathway for N,N-dialkylanilines is the α-cleavage, which involves the loss of an alkyl radical. In this case, the loss of a propyl radical (C₃H₇) from one of the butyl chains would lead to a prominent peak at m/z 176. This is a characteristic fragmentation for N-alkylanilines. The mass spectra of related N,N-dialkylanilines often show that dealkylation reactions are significant fragmentation processes. cdnsciencepub.com

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

| Ion | Proposed Structure / Formation | Predicted m/z |

| [M]⁺ | Molecular Ion | 219 |

| [M-C₃H₇]⁺ | Loss of a propyl radical via α-cleavage | 176 |

| [M-C₄H₉]⁺ | Loss of a butyl radical | 162 |

| [C₇H₈N]⁺ | Toluidine fragment | 106 |

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is a softer ionization technique compared to EI, often resulting in a less fragmented spectrum and a more prominent protonated molecular ion, [M+H]⁺. This is particularly useful for confirming the molecular weight of a compound. birmingham.ac.uk In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions, typically through proton transfer. copernicus.org For this compound, CI-MS would be expected to show a strong peak at m/z 220, corresponding to the [C₁₅H₂₅N + H]⁺ ion. This technique helps to minimize the extensive fragmentation often seen in EI-MS, providing clear molecular weight information. cdnsciencepub.combirmingham.ac.uk

Analysis of Metastable Ion Data for Fragmentation Pathway Elucidation

Metastable ions are ions that dissociate in the field-free region of a mass spectrometer, between the ion source and the detector. The analysis of these ions provides direct evidence for specific fragmentation pathways, linking a precursor ion to a product ion. cdnsciencepub.com Although specific metastable ion data for this compound is not available in the provided results, studies on similar compounds, such as squaraine dyes derived from N,N-dialkylanilines, show that metastable ion analysis is crucial. cdnsciencepub.com For these related molecules, dealkylation reactions are confirmed as important fragmentation processes through metastable ion studies. cdnsciencepub.com This analysis helps to build a detailed map of how the molecular ion breaks down into smaller fragments. cdnsciencepub.com

Investigation of Molecular Aggregates in the Gas Phase

Under certain conditions in the mass spectrometer, molecules can form non-covalent aggregates, such as dimers or trimers, in the gas phase. cdnsciencepub.com The analysis of these aggregates can provide insights into intermolecular interactions. Studies on related squaraine compounds have shown the formation of molecular aggregates, which are precursors to the observed mass spectra. cdnsciencepub.com Evidence for these aggregates comes from the observation of ions with mass numbers higher than the molecular ion (M⁺). cdnsciencepub.com For instance, experiments with mixtures of similar compounds have shown the formation of "cross-over" aggregate ions, which could only be formed from a pre-existing mixed aggregate. cdnsciencepub.com Chemical ionization mass spectrometry and metastable ion analysis have been used to confirm that these aggregates can be trimers, which then fragment upon electron impact. cdnsciencepub.com While not directly observed for this compound in the provided sources, the potential for such aggregation exists, especially in the solid state or at high concentrations in the ion source.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. For this compound, the spectrum is characterized by absorption bands originating from π → π* transitions within the substituted benzene ring. The nitrogen atom's lone pair of electrons can also participate in n → π* transitions.

The UV-Vis spectrum of aniline (B41778) derivatives is influenced by the substituents on the aromatic ring and the nitrogen atom. The alkyl groups on the nitrogen and the methyl group on the ring will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline. While specific λmax values for this compound are not provided in the search results, related compounds like N-methylaniline show absorption in the UV range. The spectrum would likely exhibit a primary absorption band around 250-260 nm and a secondary, less intense band at longer wavelengths, around 300-310 nm, which is characteristic of many aniline derivatives.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 260 | Substituted Benzene Ring |

| n → π / Charge Transfer | 300 - 310 | Substituted Benzene Ring & N-atom |

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to model molecules at the electronic level. These methods provide a detailed description of the electronic structure and can be used to calculate a wide array of molecular properties.

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.archives.caIt is favored for its balance of accuracy and computational cost.chemicalbook.comDFT calculations would be instrumental in characterizing N,N-dibutyl-3-methylaniline.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods can calculate various descriptors that help predict how a molecule will behave in a chemical reaction. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. archives.ca Other descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and softness, provide further insights into the molecule's reactivity profile. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysesresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for gauging molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher chemical reactivity and easier electronic transitions. researchgate.net

For this compound, the HOMO is expected to be localized predominantly on the aniline (B41778) moiety, specifically with high concentrations on the nitrogen atom and the aromatic ring's carbon atoms, due to the electron-donating nature of the amino group and the π-system of the ring. researchgate.net The presence of the electron-donating dibutyl and methyl groups further increases the energy of the HOMO, making the molecule a better electron donor. Conversely, the LUMO is anticipated to be distributed over the aromatic ring. researchgate.net

Quantum chemical calculations, often performed using DFT methods like B3LYP, are used to determine the energies of these orbitals. researchgate.netmdpi.com The analysis of HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attacks. wuxibiology.com For instance, electrophilic substitution reactions would preferentially occur at the carbon atoms with the largest HOMO lobe. wuxibiology.com

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Note: The following parameters are defined by the HOMO and LUMO energies and are used to quantify reactivity.)

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for reaction. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic power of a molecule. mdpi.com |

Molecular Electrostatic Potential (MEP) Mappingresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the electron density surface. This map is color-coded to identify regions of varying electron density. researchgate.net

Typically, MEP maps use a color spectrum where:

Red indicates regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack. researchgate.net

Blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

Green denotes areas of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom due to its lone pair of electrons. This makes the nitrogen atom a primary site for interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential, influenced by the electron-donating effects of the amino and methyl groups. In contrast, the hydrogen atoms of the alkyl chains and the aromatic ring would show positive potential (blue or light blue), making them potential sites for weak nucleophilic interactions. mdpi.comresearchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. rsc.org

Electron Localization Function (ELF) for Reactive Site Identificationresearchgate.net

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of electron localization in a molecule, offering a way to visualize chemical bonds and lone pairs. jussieu.fr It is based on the principle that if an electron is localized at a certain point, the probability of finding another electron with the same spin nearby is low, a consequence of the Pauli exclusion principle. unito.it

ELF values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic core regions.

ELF values around 0.5 correspond to a more delocalized, "electron-gas-like" system, such as in metallic bonds or delocalized π-systems. unito.it

ELF values close to 0 signify regions with very low electron density. researchgate.net

In the context of this compound, an ELF analysis would clearly show basins of high localization corresponding to the C-H, C-C, and C-N covalent bonds. A significant localization basin would also be found at the position of the nitrogen atom's lone pair, confirming its availability for chemical reactions. The analysis of ELF basins helps in understanding the nature of chemical bonding and identifying regions that are electron-rich and likely to participate in reactions. researchgate.netjussieu.fr

Prediction of Non-Linear Optical (NLO) Propertiesresearchgate.net

Molecules with significant delocalized π-electron systems and charge asymmetry, particularly those with strong electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. mdpi.comnih.gov These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. This compound, as a derivative of aniline, possesses features conducive to NLO activity, such as the electron-donating N,N-dibutylamino group connected to the π-conjugated benzene (B151609) ring.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). mq.edu.auiisc.ac.in These parameters quantify the molecule's response to an applied electric field. A large value for the first hyperpolarizability (β) is a key indicator of a potentially useful NLO material. researchgate.netresearchgate.net Theoretical studies on similar N,N-dialkyl anilines have shown that modifications to the donor group and the substitution pattern on the ring significantly influence the NLO response. mq.edu.au

Table 2: Key Non-Linear Optical (NLO) Parameters (Note: These parameters are calculated computationally to predict the NLO response of a molecule.)

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the overall polarity of the molecule, arising from charge separation. |

| Polarizability | α | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation (SHG). mdpi.com |

Computational Elucidation of Reaction Mechanismssmolecule.combenchchem.com

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving N,N-dialkyl-m-toluidine derivatives. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational studies can model various reactions, such as:

Electrophilic Aromatic Substitution: Calculations can predict the regioselectivity of reactions like nitration, halogenation, or sulfonation. By comparing the activation energies for substitution at different positions on the aromatic ring, the most favorable product can be determined. The ortho and para positions relative to the powerful N,N-dibutylamino activating group are expected to be the most reactive sites.

Oxidation Reactions: The mechanism of oxidation at the nitrogen atom can be investigated. Computational models can help understand the formation of radical cations or other oxidized species, which are common intermediates in the reactions of aromatic amines.

Coupling Reactions: In dye synthesis, N,N-dialkyl-m-toluidine derivatives are used as coupling components. Theoretical models can elucidate the mechanism of azo coupling, providing insights into the transition state structures and the factors that control the reaction rate and yield.

These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering valuable guidance for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Chemical Intermediates

As a substituted aromatic amine, N,N-dibutyl-3-methylaniline serves as a crucial building block in multi-step organic syntheses. Its reactivity allows for the introduction of the dibutylamino-tolyl group into larger molecular frameworks, facilitating the construction of compounds with desired chemical and physical properties.

This compound is utilized as a fundamental component in the synthesis of more complex organic structures. cymitquimica.com Its chemical nature enables its participation in various reactions, such as N-alkylation, to produce a diverse array of molecules. google.com For instance, it can be a precursor in the synthesis of other substituted anilines and related compounds. The presence of the butyl groups influences the solubility and reactivity of the molecule, making it a useful starting material in different synthetic pathways.

Research has demonstrated the use of related N,N-dialkylanilines in the synthesis of complex heterocyclic structures like indolizines. ua.es While direct examples involving this compound are not extensively detailed, the principles of its reactivity suggest its potential as a building block in creating intricate molecular architectures. The field of organic synthesis often relies on such versatile intermediates to construct molecules with specific functionalities for various applications. acs.org

The synthesis of dyes and pigments frequently involves the use of aromatic amines as key precursors. This compound and its derivatives can serve as coupling components in the formation of azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute a significant class of colorants. nih.govsavemyexams.com The general synthesis involves the reaction of a diazonium salt with an electron-rich coupling agent, such as a substituted aniline (B41778). jchemrev.com

For example, a similar compound, 3-(N,N-dibutyl)amino-4-methoxyacetaniline, has been synthesized and used as a coupling component to produce red disperse azo dyes. nih.gov This highlights the role of the N,N-dibutylamino functional group in the development of new colorants. nih.gov Additionally, studies have shown the preparation of squaraine dyes from the reaction of squaric acid with N,N-dialkylanilines, including this compound. cdnsciencepub.com These dyes are known for their intense absorption in the visible and near-infrared regions. cdnsciencepub.com The length of the alkyl chains on the nitrogen atom, such as the butyl groups in this compound, can influence the solubility and melting point of the resulting pigments. cdnsciencepub.com

| Dye/Pigment Class | Role of N,N-dialkylaniline Derivative | Resulting Properties |

| Azo Dyes | Coupling Component | Influences color and dye properties. jchemrev.comnih.gov |

| Squaraine Dyes | Reactant with Squaric Acid | Intense absorption, solubility influenced by alkyl chain length. cdnsciencepub.com |

Substituted anilines are a common structural motif in many pharmaceutical compounds. The synthesis of biologically active molecules often involves the use of aniline derivatives as starting materials or key intermediates. While direct evidence of this compound in the synthesis of existing drugs is limited in the provided results, the broader class of N-alkylanilines and their derivatives are recognized for their importance in medicinal chemistry. ontosight.ai

For instance, research into the synthesis of N,N'-dibutyl-3,3'-diaminobenzidine, a more complex molecule, highlights the methodologies that can be applied to aniline-based structures to create compounds with potential biological activity. researchgate.net The synthesis of various N-substituted anilines is an active area of research, with applications in creating compounds that can be screened for pharmacological properties. asianpubs.org The modification of the aniline core allows for the tuning of properties such as lipophilicity and receptor binding, which are crucial for drug development. smolecule.com The synthesis of novel derivatives from starting materials like this compound could lead to the discovery of new therapeutic agents. nih.gov

Polymer Science Applications

In the realm of polymer science, this compound and related compounds find utility in the synthesis and modification of various polymers. Their chemical functionalities allow them to be incorporated into polymer chains or to influence polymerization reactions.

Blocked polyisocyanates are important components in the production of polyurethane coatings. rsc.org N-methylanilines have been studied as blocking agents for isocyanates, which are key precursors for polyurethanes. rsc.orgresearchgate.net While this compound is a tertiary amine, related secondary amines like N-methylaniline and dibutylamine (B89481) are used in polyurethane chemistry. rsc.orgtue.nl For example, dibutylamine has been used as a pre-catalyst in the synthesis of imide prepolymers from aliphatic isocyanates, which are then used to create polyurethane-imide elastomers. tue.nltue.nl

The synthesis of polyamides can also involve amine-containing compounds. While direct application of this compound in polyamide production is not explicitly detailed, the fundamental reactions of polyamide synthesis involve the condensation of diamines with dicarboxylic acids. The principles of amine reactivity are central to this process.

| Polymer Type | Role of Related Amine Compounds | Specific Example |

| Polyurethanes | Pre-catalyst in prepolymer synthesis | Dibutylamine used for imide prepolymers. tue.nltue.nl |

| Polyurethanes | Blocking agent for isocyanates | N-methylanilines studied for blocking isocyanates. rsc.orgresearchgate.net |

Tertiary amines can act as catalysts in certain polymerization reactions. For example, in the curing of epoxides with anhydrides, tertiary amines can serve as initiators for anionic chain-wise polymerization. avcr.cz This catalytic role can influence the structure of the resulting polymer network. avcr.cz

Furthermore, the incorporation of functional monomers can modify the properties of polymers. While specific examples of this compound as a specialty monomer are not prevalent in the search results, the concept of using functionalized anilines to alter polymer architecture is established. The introduction of such monomers can impact properties like thermal stability, solubility, and mechanical performance of the final polymer. researchgate.net The use of specific monomers allows for the tailoring of polymer architectures to meet the demands of advanced applications.

Environmental Chemistry and Fate of N,n Dialkylanilines

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform a chemical compound. For N,N-dialkylanilines, key abiotic pathways include hydrolysis and photolysis, which involve reactions with water and light, respectively. up.pt

Hydrolysis is a significant abiotic degradation process for many chemical compounds in aqueous environments, where a molecule is cleaved by reacting with water. up.pt The rate of hydrolysis is often dependent on the pH and temperature of the water. up.ptfrontiersin.org For aniline (B41778) derivatives, the structure of the molecule, particularly the substituents on the aromatic ring and the nitrogen atom, influences their stability.

Table 1: Hydrolysis Data for Related Amine Compounds

| Compound | pH Condition | Observation | Reference |

| N-Nitrosodibutylamine | Acidic | Slowly decomposes | nih.gov |

| N-Nitrosodibutylamine | Neutral | Stable | nih.gov |

| N-Nitrosodibutylamine | Alkaline | Stable | nih.gov |

| Iodosulfuron | Acidic/Basic | Degradation rates become large | unina.it |

| Iodosulfuron | Neutral | Slow chemical degradation (t½ > 365 days) | unina.it |

| Note: Data for N,N-dibutyl-3-methylaniline is not specified in the search results. The table shows data for functionally related compounds to indicate general trends. |

Biodegradation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. dtu.dk This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.

The biodegradability of N,N-dialkylanilines has been investigated in various environmental matrices. Studies on N,N-diethylaniline, a close structural analog of this compound, provide significant insights.

Aerobic Biodegradation: In aerobic environments, such as contaminated aquifers, N,N-diethylaniline has been shown to biodegrade. nih.gov Microcosm experiments estimated a first-order kinetic constant for the aerobic biodegradation of N,N-diethylaniline to be 0.037 ± 0.004 d⁻¹, a value consistent with modeling of a biosparging field test (0.020 d⁻¹). nih.gov The initial steps in the aerobic degradation of anilines often involve enzymatic oxidation reactions catalyzed by microbial oxygenases, which increase the compound's reactivity and water solubility. ijcmas.com Bacteria from genera such as Rhodococcus and Bacillus are known to degrade aniline and its derivatives, often via hydroxylation of the aromatic ring. researchgate.netnih.gov

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of N,N-dialkylanilines appears to be significantly limited. Microcosm experiments with N,N-diethylaniline showed no significant degradation under anaerobic aquifer conditions, confirming its recalcitrance in the absence of oxygen. nih.gov Similarly, studies on N-nitrosodibutylamine suggest a lack of biodegradation under anaerobic conditions, which is attributed to high hydrophobicity and steric hindrance from the long, bulky alkyl groups. nih.gov This suggests that this compound would also be persistent in anaerobic environments like deep sediments or water-logged soils.

Table 2: Biodegradation Rates for N,N-Diethylaniline

| Condition | System | Kinetic Constant (k) | Half-life (t½) | Reference |

| Aerobic | Microcosm | 0.037 d⁻¹ | ~19 days | nih.gov |

| Aerobic | Aquifer Model | 0.020 d⁻¹ | ~35 days | nih.gov |

| Anaerobic | Microcosm | No significant degradation | > 64 weeks (inferred) | nih.govepa.gov |

| Note: Half-life (t½) is calculated as ln(2)/k. Data is for N,N-diethylaniline as a proxy for this compound. |

Environmental Transport and Distribution

The tendency of an organic chemical to bind to soil or sediment particles is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and less mobility. For N,N-diethylaniline, the estimated Koc is 1,500, which suggests it is expected to adsorb to suspended solids and sediment. nih.gov

The basicity of the aniline functional group, indicated by its pKa value, is also crucial. The pKa of N,N-diethylaniline is 6.57, meaning that in acidic to near-neutral environments, a significant fraction of the compound will exist in its protonated (cationic) form. nih.gov This protonated form is expected to bind strongly to negatively charged soil surfaces, such as clay and organic matter, through cation exchange mechanisms. nih.gov

For this compound, one would expect even stronger adsorption. The presence of longer dibutyl chains compared to diethyl chains increases the compound's hydrophobicity (lipophilicity), which generally leads to a higher Koc value. Therefore, this compound is expected to have a strong affinity for the organic fraction of soils and sediments.

Table 3: Estimated Soil Sorption and Physicochemical Properties of N,N-Dialkylanilines

| Compound | Property | Value | Implication for Adsorption | Reference |

| N,N-Diethylaniline | Koc (estimated) | 1,500 L/kg | Expected to adsorb to sediment | nih.gov |

| N,N-Diethylaniline | pKa | 6.57 | Protonated form binds strongly to soil | nih.gov |

| This compound | Koc (inferred) | > 1,500 L/kg | Stronger adsorption than N,N-diethylaniline | Inferred from structure |

| Note: Koc for this compound is inferred based on chemical principles (increased alkyl chain length leading to higher hydrophobicity and Koc) as specific data was not found in the search results. |

Soil Mobility and Leaching Potential

The mobility of a chemical in soil and its potential to leach into groundwater are inversely related to its adsorption characteristics. europa.eu Compounds with high Koc values tend to be retained in the upper soil layers and exhibit low mobility.

Based on its estimated Koc of 1,500, N,N-diethylaniline is expected to have low mobility in soil. nih.gov Since this compound is predicted to have an even higher Koc, its mobility in soil is expected to be very low. The strong binding of its protonated form further reduces its movement through the soil profile. Consequently, the potential for this compound to leach from the soil surface and contaminate groundwater is considered to be low, particularly in soils with significant organic matter or clay content. nih.gov

Mechanisms of Transport in Air, Water, and Soil

The environmental transport of N,N-dialkylanilines, including this compound, is governed by a combination of the compound's physicochemical properties and the characteristics of the environmental compartments. Key processes dictating its movement include advection and dispersion in air and water, and complex sorption-desorption dynamics in soil. env.go.jp

Transport in Air: The potential for atmospheric transport is largely dependent on the compound's volatility. For analogous compounds like N-Nitrosodibutylamine, a vapor pressure of 4.69 x 10⁻² mm Hg at 25°C indicates that it will exist predominantly as a vapor, making it susceptible to atmospheric transport. nih.gov Transport processes in the atmosphere primarily involve advection (transport by wind) and turbulent flow dispersion. env.go.jp Once in the atmosphere, vapor-phase N,N-dialkylanilines can be degraded by photochemically-produced hydroxyl radicals. nih.gov